Cyclohex-3-ene-1-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176944. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCLUBLXOWRBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306492 | |
| Record name | cyclohex-3-ene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4771-81-7 | |
| Record name | 3-Cyclohexene-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4771-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 176944 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4771-81-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclohex-3-ene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological activity of "Cyclohex-3-ene-1-carboxamide" derivatives
This technical guide details the biological activity, synthesis, and therapeutic potential of Cyclohex-3-ene-1-carboxamide and its functionalized derivatives.
Executive Summary
The This compound scaffold represents a versatile pharmacophore in medicinal chemistry, primarily accessible via Diels-Alder cycloaddition. Its biological significance stems from its conformational flexibility (half-chair/boat transitions) and its ability to position hydrogen-bond donors/acceptors (amide motif) in precise spatial orientations relative to the lipophilic cyclohexenyl ring.
Key therapeutic areas include:
-
Anticonvulsant Activity: As 2-oxo-enaminone derivatives modulating sodium channels and GABAergic transmission.
-
Enzyme Inhibition: Nanomolar inhibition of Carbonic Anhydrase (CA) and potential Glycosidase inhibition via bicyclic lactone rearrangement.
-
Antimicrobial/Antifungal: Activity observed in chitosan-conjugates and specific carboxamide derivatives.[1]
Chemical Space & Synthesis
Core Synthesis: The Diels-Alder Approach
The most robust route to the this compound core is the [4+2] cycloaddition of 1,3-butadiene (or substituted dienes) with acrylamide derivatives. This reaction establishes the cyclohexene ring and the carboxamide functionality simultaneously.
-
Regioselectivity: Substituted dienes direct the amide group to specific positions (typically para or meta relative to the electron-donating group on the diene).
-
Stereochemistry: The reaction typically favors the endo isomer due to secondary orbital interactions, though exo products can be enriched under thermodynamic control.
DOT Diagram: Core Synthesis Workflow
Figure 1: Synthetic pathway from precursors to the core scaffold and key derivative classes.[2]
Rearrangement to Bicyclic Lactones
A critical chemical feature of this scaffold is its reactivity toward halogens. Bromination of N-substituted cyclohex-3-ene-1-carboxamides triggers an intramolecular cyclization, yielding bicyclic lactones (hexahydroisobenzofuran derivatives). These rearranged products mimic sugar structures and have been identified as potential glycosidase inhibitors , relevant for antidiabetic and antiviral research [1].
Key Biological Activities
Anticonvulsant Activity
Derivatives of cyclohex-3-ene, particularly the enaminone subclass (e.g., 2-oxo-cyclohex-3-ene derivatives), have demonstrated potent anticonvulsant properties.
-
Lead Compound: ADD 196022 (Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-oate).
-
Note: While ADD 196022 is an ester, the corresponding carboxamide analogs are investigated to improve metabolic stability (resisting esterase hydrolysis) and alter blood-brain barrier permeability.
-
-
Mechanism of Action (MoA):
-
Primary: Blockade of voltage-gated sodium channels (VGSC), stabilizing the inactive state.
-
Secondary: Modulation of GABA_A receptors, enhancing inhibitory neurotransmission.
-
-
Efficacy: In Maximal Electroshock Seizure (MES) models, these derivatives often show ED50 values comparable to Phenytoin but with a wider therapeutic index [2].
Carbonic Anhydrase (CA) Inhibition
Recent structure-based pharmacophore screening identified N-[4-(sulfamoylmethyl)phenyl]this compound as a potent inhibitor of human Carbonic Anhydrase (hCA).[3]
-
Activity: Nanomolar (nM) inhibition constants (
) against hCA II and VII isoforms. -
Structural Basis: The cyclohexene ring fills the hydrophobic pocket of the enzyme active site, while the carboxamide linker orients the sulfonamide "warhead" to coordinate with the catalytic Zinc ion (
). -
Therapeutic Relevance: Glaucoma, diuretic therapy, and hypoxic tumor management [3].
Antimicrobial & Antifungal Activity
The scaffold exhibits antimicrobial potential when conjugated with biopolymers or specific pharmacophores.
-
Chitosan Conjugates:
-(6-Carboxyl-cyclohex-3-ene carbonyl) chitosan derivatives show significant antifungal activity against Phytophthora infestans and antibacterial activity against Rhodococcus fascians. The lipophilic cyclohexene ring facilitates membrane penetration, while the chitosan backbone disrupts the cell wall [4]. -
Small Molecule Carboxamides: 4,6-Diaryl-2-oxo-cyclohex-3-ene-1-carboxamides have shown moderate antibacterial activity against Gram-positive strains (S. aureus), likely interfering with cell division or cell wall synthesis machinery.
Anticancer Activity (Protein Kinase Inhibition)
Patent literature (WO2019078619A1) discloses this compound derivatives as protein kinase inhibitors .
-
Target: Specific serine/threonine kinases involved in tumor proliferation.
-
Rationale: The non-planar cyclohexene ring provides a distinct vector for substituents compared to the flat phenyl rings of traditional kinase inhibitors (like Imatinib), potentially overcoming resistance mutations.
Structure-Activity Relationship (SAR)
The biological activity is highly sensitive to substitutions at three key positions:
| Position | Modification | Effect on Activity |
| C-1 (Amide) | Critical for Carbonic Anhydrase (must bear sulfonamide) and Anticonvulsant activity (lipophilic aryl group required). | |
| C-2 (Oxo) | Introduction of Carbonyl | Creates the Enaminone system (essential for anticonvulsant activity). Enhances Michael acceptor character. |
| C-3/C-4 (Alkene) | Double Bond | Essential for conformational constraint. Saturation (cyclohexane) often reduces potency in anticonvulsant assays but may be tolerated in kinase inhibitors. |
| C-6 | Methyl/Aryl substitution | Modulates steric bulk; affects binding affinity to hydrophobic pockets (e.g., in hCA). |
Experimental Protocols
Protocol A: Synthesis of this compound (Diels-Alder)
Objective: Synthesize the core scaffold via [4+2] cycloaddition.
-
Reagents: 1,3-Butadiene (condensed gas) or Isoprene (liquid), Acrylamide, Toluene (solvent), Hydroquinone (polymerization inhibitor).
-
Procedure:
-
Dissolve Acrylamide (1.0 eq) in Toluene in a pressure vessel.
-
Add Hydroquinone (0.01 eq).
-
Cool vessel to -78°C and condense 1,3-Butadiene (1.2 eq) into the mixture.
-
Seal vessel and heat to 120°C for 12–24 hours.
-
Cool to room temperature (RT) and vent excess diene.
-
-
Purification: Concentrate solvent in vacuo. Recrystallize the residue from Ethanol/Hexane to yield the product (typically white crystalline solid).
-
Validation:
-NMR (CDCl ): Diagnostic alkene protons at 5.6–5.8 ppm.
Protocol B: Carbonic Anhydrase Inhibition Assay
Objective: Determine
-
System: Stopped-flow spectrophotometer monitoring the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol.
-
Buffer: HEPES (pH 7.5), 25°C.
-
Procedure:
-
Incubate enzyme (hCA II) with varying concentrations of the cyclohex-3-ene derivative for 15 min.
-
Add substrate (4-NPA).
-
Monitor absorbance at 400 nm.
-
-
Calculation: Fit initial velocity (
) vs. [Inhibitor] to the Cheng-Prusoff equation to derive .
Mechanism of Action: Anticonvulsant Pathway
The following diagram illustrates the putative mechanism of 2-oxo-cyclohex-3-ene carboxamide derivatives (Enaminones) at the neuronal synapse.
Figure 2: Dual-mechanism of action for anticonvulsant cyclohexene derivatives.
References
-
Gundogdu, O., et al. (2024).[4][5] "Unusual Rearrangements in this compound Derivatives: Pathway to Bicyclic Lactones." ACS Omega.[5] Link
-
Scott, K. R., et al. (1993). "Profile of anticonvulsant activity and minimal toxicity of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate...". Epilepsia. Link
-
Kaur, R., et al. (2015). "Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies...". Drug Design, Development and Therapy. Link
-
Badawy, M. E., et al. (2015). "Synthesis and biological evaluation of N-(6-carboxyl cyclohex-3-ene carbonyl) chitosan derivatives". International Journal of Biological Macromolecules. Link
Sources
Methodological & Application
Application Note: Design, Synthesis, and Antiproliferative Evaluation of Cyclohex-3-ene-1-carboxamide Derivatives
Executive Summary
The cyclohex-3-ene-1-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, offering a conformationally restricted template that mimics bioactive peptides and terpene intermediates. Recent studies have validated this moiety as a potent inducer of apoptosis and G2/M cell cycle arrest in various carcinoma lines, particularly non-small cell lung cancer (A549) and breast cancer (MCF-7).
This guide provides a comprehensive workflow for the rational design, Green Chemistry-compliant synthesis (Diels-Alder cycloaddition), and biological validation of these derivatives. It is designed for researchers aiming to bridge the gap between synthetic organic chemistry and early-stage oncology screening.
Chemical Synthesis: The Diels-Alder Approach[1][2][3]
The most atom-economical route to the cyclohex-3-ene framework is the Diels-Alder [4+2] cycloaddition. This reaction constructs the six-membered ring with high regioselectivity and stereocontrol (endo/exo ratios).
Reaction Mechanism & Workflow
The synthesis involves the reaction of a conjugated diene (e.g., isoprene or 2,3-dimethyl-1,3-butadiene) with a dienophile (acrylamide derivatives). We utilize a water-mediated or solvent-free approach to enhance reaction rates via the hydrophobic effect, aligning with Green Chemistry principles.
Figure 1: Synthetic workflow for the generation of this compound derivatives via Diels-Alder cycloaddition.
Standard Operating Procedure (SOP): Synthesis of N-Phenyl-cyclohex-3-ene-1-carboxamide
Reagents:
-
1,3-Butadiene (generated in situ from sulfolene) or Isoprene (1.2 eq).
-
N-Phenylacrylamide (1.0 eq).
-
Solvent: Toluene (classic) or Water (Green method).
-
Catalyst (Optional): Anhydrous Zinc Chloride (
, 10 mol%).
Protocol:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-phenylacrylamide (10 mmol) in 15 mL of toluene.
-
Addition: Add Isoprene (12 mmol) slowly to the solution. If using a Lewis Acid catalyst, add it at this stage under an inert atmosphere (
). -
Reaction: Reflux the mixture at 110°C for 8–12 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the acrylamide spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure (Rotavap).
-
Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water to obtain pure crystals. -
Characterization: Confirm structure via
-NMR (look for alkene protons at 5.6–5.8 ppm) and IR (Amide C=O stretch at ~1650 ).
Biological Evaluation: Antiproliferative Screening
Once synthesized, the derivatives must be screened for cytotoxicity. The MTT assay is the industry standard for high-throughput viability screening.
Cell Viability Assay (MTT Protocol)
Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells (mitochondrial dehydrogenase enzymes).
Materials:
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).
-
Control Drug: Doxorubicin or Cisplatin.
-
MTT Reagent: 5 mg/mL in PBS.
Step-by-Step Methodology:
-
Seeding: Plate cells in 96-well plates at a density of
to cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C/5% to allow attachment. -
Treatment: Prepare serial dilutions of the test compounds (0.1 µM – 100 µM) in DMSO (final DMSO concentration < 0.5%). Add 100 µL of treatment media to wells in triplicate. Include "Media Only" (Blank) and "Cells + DMSO" (Negative Control) wells.
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 4 hours protected from light.
-
Solubilization: Carefully aspirate the media (do not disturb the purple crystals). Add 150 µL of DMSO to dissolve the formazan. Shake the plate for 10 minutes.
-
Readout: Measure absorbance (OD) at 570 nm using a microplate reader.
Data Analysis:
Calculate % Cell Viability using the formula:
Mechanism of Action: Apoptosis & Cell Cycle Arrest
Recent literature suggests that cyclohex-3-ene-1-carboxamides exert their antiproliferative effect by triggering the intrinsic apoptotic pathway and arresting the cell cycle at the G2/M phase.
Signaling Pathway Map
The following diagram illustrates the proposed mechanism where the derivative induces stress, leading to the upregulation of Bax, mitochondrial permeabilization, and the caspase cascade.
Figure 2: Proposed mechanism of action involving G2/M arrest and the intrinsic mitochondrial apoptotic pathway.
Validation Experiments
To confirm this mechanism, the following assays are recommended:
-
Annexin V-FITC/PI Staining: To distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V+/PI+).
-
Western Blotting: To quantify the expression levels of Caspase-3 (cleaved), Bax, and Bcl-2. A high Bax/Bcl-2 ratio confirms apoptosis.
-
Flow Cytometry: To observe the accumulation of cells in the G2/M phase, indicative of mitotic inhibition (potentially via tubulin interference).
References
-
Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Source: ResearchGate (2018/2025) Significance:[1] Identifies 1,1-disubstituted cyclohexane-1-carboxamides as potent inhibitors of A549 and MCF-7 lines via Caspase-3/8/9 activation.[1]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Source: NIH / PubMed Central (2025) Significance: Highlights the antiproliferative and anti-inflammatory (cytokine inhibition) properties of cyclohexene-carboxylic acid derivatives.[2]
-
Diels-Alder Reaction: Synthesis of Cyclohexene Derivatives. Source: PraxiLabs / Chemistry Education Significance: Provides the fundamental chemical basis for the formation of the cyclohexene ring via [4+2] cycloaddition.
-
1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Source: NIH / PubMed Central (2021) Significance: Reviews the versatility of cyclohexadiene/cyclohexene scaffolds in generating bioactive compounds.
Sources
"Cyclohex-3-ene-1-carboxamide" functionalization for medicinal chemistry
Application Note: Functionalization of Cyclohex-3-ene-1-carboxamide for Medicinal Chemistry
Executive Summary
This compound is a privileged scaffold in drug discovery, serving as the chiron for the synthesis of neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu),
This guide details the protocols for transforming this scaffold into high-value intermediates, focusing on stereocontrolled iodolactonization and amide-directed epoxidation. Unlike flat aromatic systems, this scaffold offers defined 3D vectors crucial for increasing
Strategic Analysis: The "Amide Effect"
In medicinal chemistry, the carboxamide group at C1 is not merely a passive substituent; it is the primary stereocontrol element.
-
Directing Group Capability: The amide proton (N-H) can hydrogen bond with incoming oxidants (e.g., m-CPBA), directing attack to the syn-face of the alkene.
-
Intramolecular Trap: Under electrophilic conditions (e.g.,
), the amide oxygen can act as an internal nucleophile, forming bicyclic imino-lactones or lactones (upon hydrolysis), locking the conformation. -
Vector Analysis: Functionalizing the C3-C4 double bond creates two new stereocenters. Controlled functionalization allows access to 4 distinct diastereomers, enabling precise probing of biological pockets.
Visualizing the Functionalization Logic
Figure 1: Divergent synthetic pathways from the parent scaffold. The choice of reagent dictates the stereochemical outcome via substrate control.
Core Protocol 1: Stereoselective Iodolactonization
This reaction is the gold standard for differentiating the C3 and C4 positions while establishing relative stereochemistry relative to the C1 amide.
Mechanism & Rationale: The reaction proceeds via the formation of an iodonium ion on the anti-face relative to the bulky carboxamide. The amide oxygen then attacks the activated alkene in a 5-exo-trig or 6-endo-trig fashion. The kinetic product is often the imino-lactone, which hydrolyzes to the lactone.
Protocol:
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Iodine (
): 2.0 equiv -
Base: Sodium Bicarbonate (
): 3.0 equiv -
Solvent: Acetonitrile (
) / Water ( ) (3:1 ratio) -
Quench: Saturated aq.
-
-
Step-by-Step Procedure:
-
Dissolution: Dissolve the carboxamide (10 mmol) in
(30 mL) and water (10 mL). Add solid and stir at 0°C for 10 minutes. -
Addition: Add
(20 mmol) portion-wise over 15 minutes. The solution will turn dark brown. -
Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 3–6 hours. Monitor by TLC (stain with PMA or Hanessian’s stain) for the disappearance of the alkene.
-
Quench: Cool to 0°C. Slowly add saturated
until the iodine color fades to a pale yellow/colorless solution. -
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically the trans-iodolactone (relative to the bridgehead).
-
-
Critical Quality Attribute (CQA):
-
The formation of the bicyclic system confirms the cis-relationship between the C1-carbonyl and the newly formed C-O bond. If the starting material was enantiopure, this step preserves chirality.
-
Core Protocol 2: Amide-Directed Epoxidation
Epoxidation is the gateway to amino-alcohol pharmacophores (as seen in Oseltamivir). The key here is using the amide to direct the oxidant.
Protocol:
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA, 77% max), 1.2 equiv
-
Buffer:
(1.5 equiv) to prevent acid-catalyzed ring opening. -
Solvent: Dichloromethane (DCM), anhydrous.
-
-
Step-by-Step Procedure:
-
Preparation: Suspend substrate (5 mmol) and
(7.5 mmol) in DCM (25 mL) under Nitrogen atmosphere. Cool to 0°C. -
Oxidation: Add m-CPBA (6 mmol) as a solution in DCM dropwise.
-
Amide Effect: Stir at 0°C for 4 hours. The H-bonding between the amide N-H and the peracid oxygen favors the syn-epoxide (relative to the amide group).
-
Workup: Quench with saturated
(to destroy excess peroxide) followed by saturated (to remove m-chlorobenzoic acid byproduct). -
Isolation: Separate layers, dry organic phase (
), and concentrate.
-
Data Summary: Stereoselectivity Trends
| Reaction Condition | Directing Effect | Major Isomer | Selectivity (dr) |
| m-CPBA / DCM | H-Bonding (Syn) | Syn-Epoxide | > 4:1 |
| Steric (Anti) | Anti-Epoxide | ~ 2:1 | |
| Iodolactonization | Intramolecular Trap | Cis-fused Lactone | > 20:1 |
Advanced Application: Oseltamivir (Tamiflu) Logic
The industrial relevance of this scaffold is best exemplified by the synthesis of Oseltamivir. The core transformation involves manipulating the cyclohexene ring to install a vicinal diamine (one as acetamide, one as free amine) and an ether.
Pathway Visualization:
Figure 2: Simplified logic of Oseltamivir synthesis highlighting the epoxide opening strategy.
Expert Insight: In the "Roche Route" to Tamiflu, the epoxide opening is regioselective due to the specific conformation of the cyclohexene ring. When applying this to your specific carboxamide, utilize Lewis Acid catalysis (e.g.,
References
-
Review of Oseltamivir Synthesis: Magano, J. "Synthetic approaches to the neuraminidase inhibitor oseltamivir phosphate (Tamiflu): A review." Chemical Reviews, 2009.
-
Iodolactonization Protocols: Knapp, S., et al. "Iodolactonization of 3-alkynylthiophene-2-carboxylic acids and related systems." Organic Syntheses, 2020. (Adapted for cyclohexene systems).[1][2]
-
Stereoselective Epoxidation: Gundogdu, O., et al. "Unusual Rearrangements in this compound Derivatives: Pathway to Bicyclic Lactones."[3][4] ACS Omega, 2024.
-
Pd-Catalyzed Functionalization: Topczewski, J. J., et al.[1][5] "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews, 2010.
-
Corey's Enantioselective Route: Yeung, Y.Y., Hong, S., Corey, E.J.[5] "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir." J. Am. Chem. Soc., 2006.
Sources
Using "Cyclohex-3-ene-1-carboxamide" as a synthetic intermediate in organic chemistry
Abstract
Cyclohex-3-ene-1-carboxamide (CAS: 4771-81-7) represents a high-value "linchpin" intermediate in organic synthesis. Its utility stems from its bifunctional nature: it possesses a reactive alkene (C3=C4) amenable to oxidative functionalization and an amide motif capable of rearrangement or hydrolysis. This guide details the synthesis of this scaffold via Diels-Alder cycloaddition and outlines two critical divergent pathways: (1) The Nitrogen Vector (Hofmann rearrangement to amino-cyclohexenes) and (2) The Oxygen Vector (epoxidation and halolactonization). These protocols are essential for researchers targeting aminocyclitols, oseltamivir (Tamiflu) analogs, and novel chiral building blocks.
Module 1: Core Synthesis (The Diels-Alder Construction)
The most atom-economical route to the cyclohexene core is the [4+2] cycloaddition of 1,3-butadiene and acrylamide. This reaction establishes the six-membered ring and the stereogenic center at C1 in a single step.
Mechanistic Insight
The reaction proceeds via a concerted, pericyclic transition state. While 1,3-butadiene is a gas at room temperature (bp -4.4°C), using it in a condensed phase within a pressure vessel drives the equilibrium toward the adduct. The endo rule typically favors the cis isomer in substituted cases, but with the unsubstituted amide, the thermodynamic product distribution is observed.
Protocol 1: Pressure-Vessel Synthesis
Safety Note: This reaction involves pressurized gas and thermal heating. A blast shield and rated pressure reactor (autoclave) are mandatory.
Reagents:
-
1,3-Butadiene (condensed)
-
Acrylamide (Solid, recrystallized)
-
Solvent: Toluene (anhydrous) or THF
-
Inhibitor: Hydroquinone (trace, to prevent polymerization)
Step-by-Step Procedure:
-
Preparation: Cool a stainless steel pressure reactor (Parr or similar) in a dry ice/acetone bath (-78°C).
-
Loading: Add Acrylamide (1.0 equiv) and Hydroquinone (0.1 wt%) to the reactor.
-
Condensation: Condense 1,3-Butadiene (1.2 equiv) directly into the reactor using a gas inlet tube. Add Toluene (2 mL/g of acrylamide) to facilitate mixing.
-
Reaction: Seal the reactor immediately. Allow it to warm to room temperature, then heat to 100°C for 12–16 hours.
-
Note: Internal pressure will rise significantly (approx. 150–200 psi). Monitor closely.
-
-
Workup: Cool the reactor to room temperature, then to 0°C. Carefully vent excess butadiene into a fume hood trap.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude solid can be recrystallized from Ethyl Acetate/Hexanes to yield this compound as white crystals.
Data Specification:
| Parameter | Specification |
|---|---|
| Yield | 75–85% |
| Melting Point | 152–154°C |
| Appearance | White crystalline solid |
| 1H NMR (CDCl3) | δ 5.7 (m, 2H, alkene), 5.5-6.0 (br, 2H, NH2), 2.4 (m, 1H, CH-CO), 1.6-2.2 (m, 6H, ring) |
Module 2: The Nitrogen Vector (Hofmann Rearrangement)
This pathway is critical for generating 3-cyclohexen-1-amine , a precursor for oseltamivir-type neuraminidase inhibitors. The Hofmann rearrangement excises the carbonyl carbon, converting the amide directly to an amine with retention of configuration.
Protocol 2: Oxidative Rearrangement
Reagents:
-
Sodium Hypochlorite (NaOCl, 10-13% solution) or NBS/NaOMe
-
Sodium Hydroxide (NaOH, 3M aq)
Step-by-Step Procedure:
-
Dissolution: Dissolve the carboxamide (10 mmol) in 3M NaOH (15 mL) at 0°C.
-
Oxidation: Dropwise add NaOCl solution (1.1 equiv) while maintaining the temperature below 5°C. Stir for 30 minutes to form the N-chloroamide intermediate.
-
Rearrangement: Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour.
-
Observation: Evolution of CO2 gas indicates the rearrangement of the isocyanate intermediate.
-
-
Extraction: Cool to room temperature. Extract the resulting amine with Dichloromethane (3 x 20 mL).
-
Isolation: Dry the organic phase over Na2SO4 and concentrate. The product is an oil that absorbs CO2 from air; store under nitrogen or convert immediately to the HCl salt.
Module 3: The Oxygen Vector (Epoxidation & Lactonization)
Targeting the alkene allows for the introduction of chirality and hydroxyl groups. This is the entry point for synthesizing aminocyclitols .
Protocol 3: Syn-Epoxidation
Reagents:
-
m-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Buffer: NaHCO3 (sat. aq)
Step-by-Step Procedure:
-
Setup: Dissolve the carboxamide (5 mmol) in DCM (25 mL).
-
Addition: Add m-CPBA (1.2 equiv) in portions at 0°C.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (stain with KMnO4; epoxide is active).
-
Quench: Pour the mixture into sat. NaHCO3/Na2S2O3 solution to neutralize acids and destroy excess peroxide.
-
Purification: Extract with DCM. The product, 7-oxabicyclo[4.1.0]heptane-3-carboxamide, is purified via flash chromatography (SiO2, EtOAc/Hexanes).
Advanced Insight: Bicyclic Lactonization
Recent studies (Gundogdu et al., 2024) indicate that if the amide is first functionalized (e.g., to a hydroxymethyl derivative), bromination does not lead to simple addition. Instead, the proximal nucleophiles trigger a cascade, forming bicyclic lactones . This "heterocyclization" is a powerful tool for locking conformation in drug design.
Visualizing the Divergent Workflow
The following diagram illustrates the central role of this compound in accessing distinct chemical spaces.
Figure 1: Divergent synthetic map starting from the Diels-Alder construction of the carboxamide scaffold.
References
-
Diels-Alder Construction
-
Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
-
-
Hofmann Rearrangement Protocols
-
Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306.
-
-
Epoxidation and Stereochemistry
-
Berti, G. (1973). Stereochemical Aspects of the Synthesis of 1,2-Epoxides. Topics in Stereochemistry, 7, 93-251.
-
-
Advanced Bicyclic Lactonization
-
Chemical Data & Properties
Sources
- 1. This compound | CAS#:4771-81-7 | Chemsrc [chemsrc.com]
- 2. Unusual Rearrangements in this compound Derivatives: Pathway to Bicyclic Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 4771-81-7 [chemicalbook.com]
- 4. 3-Cyclohexene-1-carboxamide | C7H11NO | CID 301015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unusual Rearrangements in this compound Derivatives: Pathway to Bicyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
"Cyclohex-3-ene-1-carboxamide" in the preparation of chiral building blocks
Application Note: Cyclohex-3-ene-1-carboxamide in the Preparation of Chiral Building Blocks
Executive Summary & Strategic Significance
This compound (and its corresponding acid/ester precursors) represents a pivotal "chiral pool" alternative for the synthesis of neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu) and
This guide details a robust workflow for converting simple achiral starting materials into high-value chiral building blocks. The core strategy hinges on the carboxamide moiety acting as a critical directing group for stereoselective functionalization (e.g., iodolactamization), enabling the precise installation of multiple stereocenters on the cyclohexene ring.[1]
Strategic Workflow: From Petrochemicals to Chiral Scaffolds
The following pathway illustrates the conversion of 1,3-butadiene to the chiral carboxamide, followed by its downstream application in generating the Oseltamivir core via iodolactamization.
Figure 1: Strategic workflow for the synthesis and functionalization of the cyclohexene core. The carboxamide serves as the substrate for the stereoselective Knapp iodolactamization.[1]
Detailed Experimental Protocols
Protocol A: Gram-Scale Diels-Alder Synthesis (Racemic Core)
Objective: Synthesis of racemic cyclohex-3-ene-1-carboxylic acid.[1][2][3][4] Rationale: Using acrylic acid directly avoids the hydrolysis step required if using acrylonitrile or esters, though the ester route is preferred for enzymatic resolution.[1]
Reagents:
-
1,3-Butadiene (liquefied)[1]
-
Acrylic acid (freshly distilled)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (Solvent)
Step-by-Step Methodology:
-
Setup: Charge a high-pressure steel autoclave (Parr reactor) with acrylic acid (1.0 equiv) and hydroquinone (0.1 wt%). Add Toluene (2.0 M concentration relative to acrylic acid).
-
Addition: Cool the reactor to -78°C (dry ice/acetone) and condense 1,3-butadiene (1.5 equiv) into the vessel.
-
Cycloaddition: Seal the reactor and heat to 120°C for 12 hours. The internal pressure will rise significantly (approx. 10-15 bar); ensure safety shields are in place.
-
Workup: Cool to room temperature. Vent excess butadiene into a bleach trap. Concentrate the toluene solution under reduced pressure.
-
Purification: Distill the residue under high vacuum (bp ~105°C at 10 mmHg) to obtain the racemic acid as a clear oil which crystallizes upon standing (mp ~17°C).
Yield Expectation: 85-92% Quality Check: ¹H NMR (CDCl₃): δ 5.68 (m, 2H, alkene), 2.62 (m, 1H, CH-COOH).[1]
Protocol B: Chemical Resolution via Diastereomeric Crystallization
Objective: Isolation of (S)-cyclohex-3-ene-1-carboxylic acid with >99% ee.[1][3][4] Rationale: While enzymatic resolution (e.g., Acinetobacter sp. JNU9335) is viable for esters, chemical resolution with chiral amines is robust, scalable, and requires no specialized biological handling.[1]
Reagents:
-
(R)-(+)-α-Phenylethylamine (Resolving agent)
-
Ethyl Acetate (Solvent)[5]
Step-by-Step Methodology:
-
Salt Formation: Dissolve racemic acid (100 g, 0.79 mol) in Ethyl Acetate (400 mL) at 50°C. Slowly add (R)-(+)-α-Phenylethylamine (0.5 equiv, 0.395 mol).
-
Note: Using 0.5 equivalents ("Pope-Peachey" method) maximizes theoretical yield of the desired enantiomer salt.
-
-
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The (S)-acid-(R)-amine salt precipitates preferentially.
-
Filtration & Recrystallization: Filter the white crystals. Recrystallize twice from hot Ethyl Acetate/Ethanol (9:1) to upgrade chiral purity.
-
Liberation of Acid: Suspend the purified salt in dilute HCl (1M) and extract with Dichloromethane (DCM) (3x). Dry the organic layer (MgSO₄) and concentrate.
Validation:
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (95:5).
-
Target: >99% ee.
-
Self-Correction: If ee is <95%, perform a third recrystallization of the salt.
Protocol C: Conversion to Chiral Carboxamide
Objective: Synthesis of (S)-cyclohex-3-ene-1-carboxamide.[1]
Step-by-Step Methodology:
-
Activation: Dissolve (S)-acid (10 g) in DCM. Add Thionyl Chloride (1.2 equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
-
Amidation: Cool the acid chloride solution to 0°C. Slowly add it to a stirred solution of aqueous Ammonia (28%, excess) or anhydrous Ammonia in Methanol.
-
Isolation: Stir for 1 hour. Evaporate volatiles. Partition between Ethyl Acetate and Water.[5] Wash organic layer with brine, dry, and concentrate.[1]
-
Crystallization: Recrystallize from EtOAc/Hexanes to yield white needles.
Protocol D: Iodolactamization (The "Knapp Protocol")
Objective: Stereoselective functionalization to the bicyclic lactam (Oseltamivir core precursor). Mechanism: The amide nitrogen attacks the iodonium intermediate, forming a cis-fused bicyclic system.[1]
Reagents:
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Bicarbonate (NaHCO₃)
-
THF/Water (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve the amide (1.0 equiv) in THF/Water (1:1). Add NaHCO₃ (3.0 equiv).
-
Iodination: Cool to 0°C. Add Iodine (2.0 equiv) and KI (3.0 equiv) dissolved in water dropwise.
-
Reaction: Stir in the dark at 0°C for 4 hours, then warm to RT overnight.
-
Quench: Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extraction: Extract with DCM. The product is the iodolactam (7-iodo-2-azabicyclo[2.2.2]octan-3-one derivative).
Quantitative Performance Data
| Parameter | Diels-Alder (Racemic) | Chemical Resolution | Enzymatic Resolution (Alternative) |
| Yield | 85-92% | 35-40% (from racemate) | 40-45% (kinetic max 50%) |
| Purity (ee) | 0% | >99% (after recrystallization) | 95-98% |
| Scalability | High (kg to ton) | High (kg) | Medium (requires bioreactor) |
| Cost Driver | Butadiene handling | Chiral Amine (Recoverable) | Enzyme cost/stability |
References
-
Synthesis of Oseltamivir from 1,3-Butadiene
- Title: S-3-cyclohexenecarboxylic acid and its purification method (Patent CN111099989A).
-
Enzymatic Resolution
-
Iodolactamization Application
Sources
- 1. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Cyclohex-3-ene-1-carboxamide in Advanced Materials Synthesis
[1][2]
Executive Summary & Chemical Logic
This compound (CHCA) is a bifunctional building block distinguished by two chemically distinct reactive sites:
-
Cyclic Alkene (C=C): A sterically accessible site for radical addition, epoxidation, and highly efficient "thiol-ene" click chemistry.[1][2] Unlike linear alkenes, the cyclic structure imparts specific conformational rigidity to the resulting material backbone.[1][2]
-
Primary Amide (-CONH₂): A site capable of strong intermolecular hydrogen bonding (supramolecular self-assembly) and further condensation reactions.[1][2]
In materials science, CHCA is not merely a solvent or passive additive; it is a functional monomer .[1][2] It is primarily used to introduce rigidity and polarity into polymer networks or to serve as a precursor for degradable bicyclic lactone monomers.[1]
Key Applications
-
Photocurable Hydrogels & Elastomers: Utilizing thiol-ene click chemistry for rapid, oxygen-tolerant crosslinking.[1][2]
-
Degradable Polymer Precursors: Synthesis of bicyclic lactones via halolactonization/epoxidation for polyester production.[1]
-
Surface Functionalization: Grafting amide functionalities onto olefinic surfaces.[1][2]
Core Application: Thiol-Ene Photo-Click Crosslinking
Target Audience: Polymer Chemists, Hydrogel Engineers[1][2]
The most direct material application of CHCA is in thiol-ene photopolymerization .[1] The electron-rich cyclohexene double bond reacts rapidly with thiols under UV irradiation.[1] This process is step-growth, insensitive to oxygen inhibition, and yields homogeneous networks with low shrinkage.[1][2]
Mechanism
The reaction proceeds via a free-radical step-growth mechanism:[1]
-
Initiation: Photoinitiator generates a thiyl radical (RS[1][2]•).
-
Propagation: RS• adds to the CHCA double bond, forming a carbon-centered radical.[1][2]
-
Chain Transfer: The carbon radical abstracts a hydrogen from another thiol, regenerating RS[1][2]• and forming the stable thioether crosslink.[1][2]
Protocol 1: Synthesis of CHCA-Functionalized Crosslinked Network
Objective: Create a transparent, semi-rigid elastomeric film using CHCA and a multifunctional thiol linker.[1][2]
Reagents:
-
Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (4-arm thiol).[1][2]
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA).[1][2]
-
Solvent: DMF or DMSO (if solution casting is required; bulk is preferred for elastomers).[1][2]
Step-by-Step Methodology:
-
Stoichiometric Calculation:
-
Calculate the molar equivalents of alkene groups (in CHCA) to thiol groups (in PETMP). A 1:1 ratio of alkene:thiol functional groups is standard for maximum conversion.[1]
-
Note: Since CHCA is monofunctional (one alkene), it will act as a chain extender or pendant group if not copolymerized with a di-alkene.[1][2] To form a network, you must use a multifunctional alkene comonomer (e.g., diallyl adipate) OR rely on the amide hydrogen bonding for physical crosslinking.[1][2]
-
Revised Strategy for Solid Network: Use CHCA as a functional modifier (20-30 mol%) in a network of PETMP and 1,4-Cyclohexanedimethanol divinyl ether.[1][2]
-
-
Formulation (Example for Functionalized Coating):
-
Mixing:
-
Curing:
-
Post-Process:
Data Output: Expected Properties
| Property | Value/Observation | Relevance |
|---|---|---|
| Gel Fraction | >90% | Indicates high conversion and efficient crosslinking.[1][2] |
| Transparency | >95% (Visible spectrum) | Suitable for optical coatings.[1][2] |
| Contact Angle | Reduced (vs. pure alkene) | Amide groups increase hydrophilicity/wettability.[1][2] |
Advanced Application: Synthesis of Bicyclic Lactone Monomers
Target Audience: Drug Delivery Researchers, Biodegradable Polymer Scientists[1][2]
CHCA is a critical precursor for synthesizing bicyclic lactones (e.g., 6-hydroxy-hexahydro-2-benzofuran-1-one derivatives).[1][2] These lactones can be polymerized via Ring-Opening Polymerization (ROP) to form degradable polyesters with high glass transition temperatures (Tg).[1][2]
Protocol 2: Bromolactonization of CHCA
Based on rearrangement pathways described in recent literature (e.g., ACS Omega, 2024).[1][2]
Objective: Convert CHCA into a bicyclic lactone intermediate.
Reagents:
Workflow:
-
Dissolution: Dissolve CHCA (1.25 g, 10 mmol) in 20 mL of THF/Water (1:1).
-
Bromination: Cool the solution to 0°C. Add NBS (1.96 g, 11 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reaction utilizes the amide oxygen (or hydrolyzed acid) to attack the bromonium ion intermediate, cyclizing to form the lactone.[1][2]
-
Quenching: Add saturated Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine, dry over MgSO₄.[1][2]
-
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Result: A brominated bicyclic lactone. This monomer can be further functionalized or polymerized to create rigid, degradable polyester backbones.[1][2]
Mechanistic Visualization
The following diagram illustrates the two primary pathways: Thiol-Ene Crosslinking (Material A) and Lactonization (Material B).[1][2]
Figure 1: Divergent synthetic pathways for CHCA.[1][2] Path A yields crosslinked networks via click chemistry.[1][2] Path B yields discrete monomers for biodegradable polyesters.[2]
References
-
Bicyclic Lactone Synthesis
-
Thiol-Ene Polymerization Fundamentals
-
Cyclohexene Derivatives in Polymers
-
Chemical Properties & Sourcing
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. This compound | 4771-81-7 [chemicalbook.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,4-Specific copolymerization of 1,3-cyclohexadiene with isoprene and their terpolymerization with styrene by cationic half-sandwich fluorenyl rare-earth metal alkyl catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of "Cyclohex-3-ene-1-carboxamide" using column chromatography
Case ID: PUR-AMIDE-001 Subject: Isolation and Purification of Primary Amides via Silica Gel Chromatography Applicable Compound: Cyclohex-3-ene-1-carboxamide (CAS: 4771-81-7) Classification: Moderate-High Polarity / Weak UV Chromophore
Executive Summary
Purifying This compound presents a dual challenge common to primary amides: solubility issues in non-polar mobile phases and peak tailing on silica gel due to strong hydrogen bonding. Furthermore, the lack of a conjugated system renders the molecule weakly UV-active, making detection at standard 254 nm unreliable.
This guide details a robust purification workflow prioritizing solid loading to bypass solubility limits and oxidative staining for reliable detection.
Module 1: Pre-Purification Diagnostics
Before packing a column, you must define the separation parameters. Primary amides often display "stickiness" on silica, requiring polar mobile phases.
Solubility Profile & Loading Strategy
| Solvent | Solubility | Implication for Chromatography |
| Hexanes / Heptane | Insoluble | Cannot be used for liquid loading. |
| Dichloromethane (DCM) | Moderate | Good for elution, risky for loading (precipitation). |
| Ethyl Acetate (EtOAc) | Good | Ideal component for mobile phase. |
| Methanol (MeOH) | High | Use sparingly (<10%) to prevent silica dissolution. |
Recommendation: Use Solid Loading (Dry Loading) . Dissolve the crude mixture in a minimum amount of MeOH or Acetone, add silica gel (ratio 1:2 crude to silica), and evaporate to dryness. This eliminates "band broadening" caused by poor solubility in the starting eluent.
Detection Scouting (TLC)
The isolated alkene at C3-C4 is your primary detection handle, as the amide carbonyl is a weak chromophore.
-
UV (254 nm): Weak/Unreliable. Do not rely solely on this.
-
Stain 1 (Recommended): Potassium Permanganate (KMnO₄). [1]
-
Mechanism:[2] Oxidizes the C=C double bond.
-
Result: Bright yellow/brown spots on a purple background.
-
-
Stain 2 (Alternative): Iodine Chamber.
Module 2: The Chromatography Workflow
Mobile Phase Selection
Primary amides require significant polarity to migrate. A gradient system is essential to separate non-polar impurities (e.g., Diels-Alder dimers) from the target amide.
-
System A (Greener/Cheaper): Hexanes : Ethyl Acetate
-
Gradient: 0% to 100% EtOAc.
-
Target Rf: ~0.3 in 100% EtOAc.
-
-
System B (Higher Solubility): DCM : MeOH
-
Gradient: 0% to 10% MeOH.
-
Target Rf: ~0.3 in 5% MeOH/DCM.
-
Step-by-Step Protocol
-
Column Packing: Slurry pack Silica Gel 60 (230-400 mesh) using the starting solvent (e.g., 20% EtOAc in Hexanes).
-
Loading: Add the free-flowing solid load (prepared in 1.1) to the top of the sand bed. Cap with a second layer of sand.
-
Elution:
-
CV 1-3: Flush with low polarity (20% EtOAc) to elute non-polar byproducts (e.g., butadiene dimers).
-
CV 4-10: Ramp gradient to 80-100% EtOAc.
-
Elution: The amide typically elutes at high polarity.
-
-
Fraction Collection: Collect smaller fractions when the gradient steepens to avoid co-elution of closely running impurities (like stereoisomers).
Workflow Visualization
Figure 1: Decision matrix for purification. Note that crystallization is a viable alternative if the crude purity is already moderate.
Module 3: Troubleshooting & FAQs
Q1: My compound is streaking/tailing on the column. How do I fix this?
Diagnosis: Primary amides (
-
Switch Solvent: Move to DCM/MeOH . Methanol competes more effectively for the silanol sites than EtOAc, sharpening the bands.
-
Add Modifier: Although usually reserved for amines, adding 1% Triethylamine (TEA) to the mobile phase can neutralize the silica acidity and reduce tailing for stubborn amides.
Q2: I see nothing on the UV detector, but my mass balance is low.
Diagnosis: As noted in Module 1, this compound has very weak UV absorbance at 254 nm. The isolated alkene absorbs below 200 nm, which is often cut off by solvent absorption (EtOAc cuts off at ~256 nm). Solution:
-
Blind Collection: Collect all fractions, even if the UV trace is flat.
-
Spot Check: Spot every 3rd fraction on a TLC plate and stain with KMnO₄ . You will likely find your compound in the "baseline" fractions of a non-polar gradient.
Q3: A white solid precipitated inside the column.
Diagnosis: This is "crashing out." You likely liquid-loaded using DCM, but the mobile phase started with Hexanes. The compound is insoluble in Hexanes and precipitated immediately upon contact. Solution:
-
Immediate: Flush the column with 100% EtOAc or 10% MeOH/DCM to redissolve and elute everything (purification will be poor).
-
Prevention: Always use Solid Loading (See Module 1.1) for primary amides.
Q4: Can I separate the enantiomers?
Diagnosis: The Diels-Alder reaction of butadiene and acrylamide produces a racemic mixture of (R) and (S) enantiomers at the C1 position. Solution:
-
Standard Silica: No. Silica is achiral.
-
Chiral HPLC: Required for enantiomer separation (e.g., Chiralpak AD or OD columns).
-
Diastereomeric Resolution: You would need to hydrolyze the amide to the acid, couple with a chiral amine (e.g., phenethylamine), separate diastereomers, and hydrolyze back.
References
-
Synthesis & Reaction Context
- The Diels-Alder Reaction of 1,3-Butadiene and Acrylamide. (Standard Organic Synthesis Protocol). The reaction produces the racemic amide.
-
Source:
-
Detection Methods
- TLC Staining Guide. University of Rochester, Department of Chemistry. (Confirming KMnO4 efficacy for alkenes).
-
Source:
-
Chromatography Techniques
Sources
Technical Support Center: Stereoselective Reactions of Cyclohex-3-ene-1-carboxamide
Welcome to the technical support center for improving the stereoselectivity of reactions involving Cyclohex-3-ene-1-carboxamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the stereochemical outcome of their synthetic transformations. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you navigate the complexities of stereoselective synthesis.
Introduction: The Challenge of Stereocontrol
This compound is a versatile scaffold in organic synthesis, offering multiple sites for functionalization. However, controlling the three-dimensional arrangement of atoms in the products of its reactions is a significant challenge. Achieving high stereoselectivity is often crucial for the biological activity and safety of pharmaceutical compounds. This guide will provide you with the knowledge and practical tools to address these challenges head-on.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the stereoselective functionalization of this compound and its derivatives.
Issue 1: Low Diastereoselectivity in Epoxidation
Q: I am performing an epoxidation on an N-substituted this compound using m-CPBA, but I am observing a low diastereomeric ratio (dr). How can I improve the selectivity for the syn or anti epoxide?
A: Low diastereoselectivity in the epoxidation of cyclohexene rings is a common problem that can often be traced back to steric and electronic factors. Here’s a breakdown of potential causes and solutions:
-
Steric Hindrance: The substituent on the amide nitrogen (the N-substituent) plays a crucial role in directing the approach of the oxidizing agent. A bulky N-substituent can block one face of the alkene, favoring the formation of the anti-epoxide. If your N-substituent is small (e.g., -H or -Me), the directing effect will be weak, leading to a mixture of diastereomers.
-
Solution: Consider using a bulkier N-substituent, such as a benzyl (-Bn) or a tert-butyl (-tBu) group, to enhance facial shielding.
-
-
Hydrogen Bonding: If your substrate contains a nearby hydroxyl group, it can form a hydrogen bond with the incoming peracid, directing the epoxidation to the same face and favoring the syn-epoxide.[1] The amide carbonyl itself can also participate in weaker hydrogen bonding interactions.
-
Solution: Analyze the conformation of your substrate. If a directing hydroxyl group is absent, you might consider temporarily introducing one at a strategic position to guide the epoxidation.
-
-
Solvent Effects: The solvent can influence the transition state of the reaction and, consequently, the stereoselectivity.[2]
-
Solution: Screen a range of solvents with varying polarities. Non-polar solvents like dichloromethane (DCM) or chloroform are commonly used. However, sometimes more coordinating solvents like THF can influence the outcome.
-
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solution: Perform the reaction at 0 °C or even -78 °C and monitor the progress carefully.
-
Troubleshooting Flowchart: Improving Diastereoselectivity in Epoxidation
Caption: Troubleshooting workflow for low diastereoselectivity in epoxidation reactions.
Issue 2: Poor Enantioselectivity in Catalytic Reactions
Q: I am attempting an asymmetric dihydroxylation using a chiral catalyst, but the enantiomeric excess (ee) of my product is low. What are the likely causes and how can I improve it?
A: Achieving high enantioselectivity in catalytic reactions depends on the precise interaction between the substrate, the chiral catalyst, and the reagents. Here are key factors to consider:
-
Catalyst Choice: The "lock and key" fit between the substrate and the chiral catalyst is paramount. Not all chiral catalysts are suitable for every substrate. For Sharpless Asymmetric Dihydroxylation, the choice between AD-mix-α and AD-mix-β determines which enantiomer is formed.[3][4]
-
Solution: Screen a variety of chiral ligands or catalysts. For dihydroxylation, if AD-mix-α gives low ee, try AD-mix-β. For other reactions, consider different families of chiral ligands (e.g., BINOL, BOX, Salen derivatives).
-
-
Catalyst Loading: Insufficient catalyst loading can lead to a significant background reaction (uncatalyzed), which is non-selective and will erode the enantiomeric excess.
-
Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%) to see if the ee improves.
-
-
Reaction Conditions: Temperature, concentration, and solvent can all impact the enantioselectivity.[2]
-
Solution:
-
Temperature: Lowering the temperature is often beneficial.
-
Concentration: In some cases, higher concentrations can favor the catalytic pathway over the background reaction.
-
Solvent: The solvent can affect the conformation of the catalyst-substrate complex. A solvent screen is recommended.
-
-
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to lower enantioselectivity.
-
Solution: Ensure your this compound is of high purity.
-
Issue 3: Unexpected Side Reactions
Q: During the functionalization of my this compound derivative, I am observing the formation of a bicyclic lactone. Why is this happening and how can I prevent it?
A: The formation of a bicyclic lactone is a known side reaction, particularly during epoxidation or bromination of cyclohex-3-ene-1-carboxamides that also bear a hydroxymethyl group.[5][6] This occurs through an intramolecular cyclization where the hydroxyl group attacks the electrophilically activated double bond or the newly formed epoxide, followed by or concurrent with amide hydrolysis.[5]
-
Prevention Strategies:
-
Protecting Groups: Protect the hydroxyl group before performing the epoxidation or bromination. A silyl ether protecting group (e.g., TBS or TIPS) is a good choice as it is robust under many reaction conditions and can be easily removed later.
-
Reaction Conditions: Use milder reaction conditions. For epoxidation, DMDO might be a milder alternative to m-CPBA. For bromination, using NBS at low temperatures might suppress the cyclization.
-
Work-up: Avoid acidic or basic work-up conditions that can promote lactonization. A neutral quench and direct extraction are preferable. During purification on silica gel, be aware that the acidic nature of the silica can sometimes catalyze this side reaction.[6] If this is an issue, consider using neutral alumina for chromatography or purifying the crude product by crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselective reactions performed on this compound?
A1: The most common stereoselective reactions include:
-
Epoxidation: To form syn or anti epoxides.
-
Diels-Alder Reaction: Where the carboxamide acts as a dienophile, often with Lewis acid catalysis to control stereoselectivity.[7][8]
-
Michael Addition: The double bond can act as a Michael acceptor.[9][10]
-
Cyclopropanation: The alkene can be converted to a cyclopropane.[11][12]
Q2: How does the N-substituent on the carboxamide influence stereoselectivity?
A2: The N-substituent has a significant steric influence. Bulky groups can block one face of the cyclohexene ring, directing incoming reagents to the opposite face. This is a key principle in substrate-controlled diastereoselective reactions. The electronic nature of the substituent can also play a role by influencing the electron density of the amide carbonyl, which can affect its ability to coordinate to Lewis acids.
Q3: What analytical techniques are used to determine the stereoselectivity of these reactions?
A3:
-
For Diastereomers:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. Diastereomers will have different chemical shifts and coupling constants. NOE experiments can be used to determine the relative stereochemistry.[5]
-
Chromatography: Diastereomers can often be separated by standard column chromatography, TLC, or achiral HPLC.[13]
-
-
For Enantiomers:
-
Chiral HPLC or GC: This is the most common method for determining enantiomeric excess (ee). A chiral stationary phase is used to separate the enantiomers.[14][15][16]
-
NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the two enantiomers, allowing for the determination of ee by integration.
-
Q4: Can I use a chiral auxiliary attached to the amide nitrogen to induce stereoselectivity?
A4: Yes, this is a valid and powerful strategy. By using a chiral amine to form the amide, you create a chiral substrate. The stereocenter in the auxiliary can then direct the stereochemical outcome of subsequent reactions on the cyclohexene ring. The auxiliary can be cleaved off at a later stage to reveal the desired enantiomerically enriched product.
Part 3: Experimental Protocols
Protocol 1: Diastereoselective Epoxidation of N-Benzyl-6-(hydroxymethyl)this compound
This protocol is adapted from the literature and is a good starting point for achieving diastereoselective epoxidation.[6]
Materials:
-
N-Benzyl-6-(hydroxymethyl)this compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Benzyl-6-(hydroxymethyl)this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Add saturated aqueous Na₂S₂O₃ solution to reduce any excess peracid.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to separate the diastereomers.
Characterization:
-
The diastereomeric ratio (dr) can be determined by 1H NMR analysis of the crude product. The protons adjacent to the epoxide will have distinct chemical shifts and coupling constants for each diastereomer.[5]
Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation
This is a general protocol that can be adapted for this compound.[3][4][17]
Materials:
-
This compound (1.0 eq)
-
AD-mix-α or AD-mix-β (commercially available)
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but often improves reaction rate and turnover)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of t-BuOH and water.
-
Add the AD-mix (1.4 g per 1 mmol of alkene). If using, also add methanesulfonamide (0.1 eq).
-
Stir the mixture at room temperature until all solids dissolve, then cool to 0 °C.
-
Add the this compound to the cooled solution.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and warm the mixture to room temperature.
-
Stir for 1 hour.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography or crystallization.
Analysis of Enantiomeric Excess:
-
The ee of the diol product can be determined by chiral HPLC analysis. It may be necessary to first derivatize the diols (e.g., as their benzoates) to achieve good separation on a chiral column.[14]
Comparison of Dihydroxylation Ligands
| Alkene Substitution | Recommended AD-mix for (R,R)-diol | Recommended AD-mix for (S,S)-diol |
| trans-disubstituted | AD-mix-β | AD-mix-α |
| cis-disubstituted | AD-mix-α | AD-mix-β |
| Monosubstituted | AD-mix-β | AD-mix-α |
This table provides a general guideline. The optimal ligand should be determined experimentally.
Part 4: Mechanistic Insights & Visualizations
Amide-Directed Epoxidation
The stereochemical outcome of the epoxidation of a substituted this compound is often dictated by the conformation of the amide group and any other directing groups. In the absence of a strong directing group like a hydroxyl, the steric bulk of the N-substituent is the primary factor.
Caption: Steric hindrance from a bulky R group on the amide directs epoxidation to the opposite face.
Mechanism of Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation proceeds through a [3+2] cycloaddition of the alkene to the osmium tetroxide, which is coordinated to a chiral cinchona alkaloid ligand. This is followed by hydrolysis to release the diol and regenerate the catalyst.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
References
-
Bibi, S., Zahoor, A. F., & Naqvi, S. A. R. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6533. [Link]
-
Shim, J. H., Ahn, B. K., Lee, J. Y., Kim, H. S., & Ha, D. C. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 26(22), 6899. [Link]
-
Kupeli, S., & Büyükgüngör, O. (2024). Unusual Rearrangements in this compound Derivatives: Pathway to Bicyclic Lactones. ACS Omega. [Link]
- Chiral HPLC manual. (n.d.). Retrieved from a university website. (Note: A generic manual was consulted for general principles of chiral HPLC.)
-
Corey, E. J., & Loh, T. P. (1991). The first catalytic enantioselective Diels-Alder reaction of a simple α,β-enone. A new, highly effective chiral controller for the reaction. Journal of the American Chemical Society, 113(23), 8966-8967. [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050. [Link]
-
Kupeli, S., & Büyükgüngör, O. (2024). Unusual Rearrangements in this compound Derivatives: Pathway to Bicyclic Lactones. ACS Omega. [Link]
- Charette, A. B., & Beauchemin, A. (2001). Simmons− Smith Cyclopropanation Reaction. Organic Reactions, 1-415.
-
Alemparte, C., Blay, G., & Jørgensen, K. A. (2005). Highly diastereo-and enantioselective organocatalytic Michael addition of α-ketoamides to nitroalkenes. Organic letters, 7(21), 4569-4572. [Link]
- Scriba, G. K. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-164.
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Method Development. [Link]
-
Kim, H., & Ko, H. (2022). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 24(42), 7799-7804. [Link]
-
CureFFI.org. (2015). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. [Link]
-
Shim, J. H., Ahn, B. K., Lee, J. Y., Kim, H. S., & Ha, D. C. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(22), 6904. [Link]
- Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry.
- Ma, S. (Ed.). (2010). Handbook of cyclization reactions (Vol. 1). John Wiley & Sons.
-
Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 707-717. [Link]
- de Oliveira, L. G., de Souza, R. O., Lião, L. M., de Carvalho, C. E., & da Silva, C. C. (2021). Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1, 3-dione and Biological Evaluation. Journal of the Brazilian Chemical Society, 32, 646-655.
- Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry.
- Schultz, A. G., & Puig, S. (1985). Regio- and stereoselective epoxidation of chiral 1,4-cyclohexadienes. The Journal of Organic Chemistry, 50(6), 915-916.
Sources
- 1. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unusual Rearrangements in this compound Derivatives: Pathway to Bicyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes | MDPI [mdpi.com]
- 10. Highly diastereo- and enantioselective organocatalytic michael addition of α-ketoamides to nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 13. researchgate.net [researchgate.net]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. rroij.com [rroij.com]
Technical Support Center: Polymerization Prevention in Cyclohex-3-ene-1-carboxamide Synthesis
Current Status: Operational Topic: Synthesis Troubleshooting & Process Control Target Molecule: Cyclohex-3-ene-1-carboxamide (CAS: 4771-81-7)[1][2]
Executive Summary: The "Polymerization Trap"
The Core Problem: The synthesis of this compound via the Diels-Alder reaction involves two reactants—1,3-butadiene (diene) and acrylamide (dienophile)—that are notoriously prone to competing polymerization pathways.[1]
-
Acrylamide: undergoes rapid, exothermic free-radical homopolymerization (forming polyacrylamide gel).[1][2]
-
1,3-Butadiene: can dimerize to 4-vinylcyclohexene or polymerize to polybutadiene.[1][2]
The Solution: Success relies on "Kinetic Gating"—maintaining reaction conditions where the concerted pericyclic Diels-Alder mechanism (
Recommended Protocol: The "Sulfolene" Route
We recommend the Sulfolene (Butadiene Sulfone) route for laboratory-scale synthesis (<100g). This method generates butadiene in-situ, preventing high concentrations of free diene and reducing polymerization risk.
Phase 1: Preparation & Inhibition
Reaction Mixture:
-
Solvent: Xylenes (Preferred for high bp) or Toluene (if lower temp is sufficient).[1][2]
-
Inhibitor Cocktail (CRITICAL):
Phase 2: The Reaction Workflow
-
Degassing: Sparge the solvent with
for 20 minutes before adding reactants to remove dissolved oxygen (which can initiate radical chains). -
Solids Addition: Add Sulfolene, Acrylamide, and Inhibitors.[1][2]
-
Thermal Ramp: Heat slowly to 110°C .
-
Reflux: Maintain reflux (approx. 130-140°C in xylenes) for 12-24 hours.
-
Workup: Cool to precipitate the crude amide or concentrate and recrystallize from Ethyl Acetate/Hexanes.
Critical Control Points (Visualization)
Figure 1: Process flow illustrating the critical divergence between the desired Diels-Alder pathway and the polymerization failure mode.
Troubleshooting Guide (FAQ)
Issue: "My reaction flask turned into a solid, insoluble gel."
Diagnosis: Runaway Radical Polymerization.[1][2] Cause:
-
Oxygen Ingress: Oxygen acted as a radical initiator at high temperatures.[1][2]
-
Inhibitor Depletion: The thermal stabilizer (e.g., BHT) evaporated or was consumed before the reaction finished.[1][2]
-
Local Hotspots: Poor stirring caused local overheating, triggering acrylamide homopolymerization.[1][2] Corrective Action:
-
Switch Inhibitors: Use Phenothiazine instead of BHT or HQ.[1][2] Phenothiazine is non-volatile and stable at >120°C.[1][2]
-
Dilution: Increase solvent volume (0.5 M concentration max). High concentration favors polymerization (2nd order) over cyclization.[1][2]
Issue: "I have low yield, and the product smells like rubber."
Diagnosis: Oligomerization of Butadiene.[1][2] Cause:
-
Excess free butadiene reacted with itself (4-vinylcyclohexene formation) rather than the acrylamide.[1][2] Corrective Action:
-
Throttle the Diene: If using butadiene gas, lower the pressure. If using sulfolene, lower the ramp rate to release butadiene more slowly.[1]
-
Stoichiometry: Use a slight excess of acrylamide (1.1 equiv) to capture the diene immediately upon generation.[2]
Issue: "Can I use Lewis Acids to speed this up?"
Technical Insight: Yes, but with extreme caution.
-
Pros: Lewis acids (
, ) lower the LUMO energy of acrylamide, accelerating the Diels-Alder reaction significantly (allowing lower temps, <50°C). -
Cons: Lewis acids can initiate cationic polymerization of the diene.[2]
-
Protocol: If using Lewis Acids, you must switch to the "Acid Chloride" route (Acryloyl chloride + Butadiene) followed by amidation, as the amide group can complex with the Lewis Acid and deactivate it.
Data & Inhibitor Selection
Table 1: Inhibitor Performance at Diels-Alder Temperatures
| Inhibitor | Type | Effective Temp Range | Suitability for Acrylamide DA | Notes |
| Hydroquinone (HQ) | Radical Scavenger | 20°C - 100°C | Moderate | Can be removed by caustic wash.[1][2] May oxidize rapidly.[1][2] |
| MEHQ | Radical Scavenger | 20°C - 120°C | Good | Requires dissolved |
| Phenothiazine (PTZ) | Anaerobic Scavenger | >100°C | Excellent | Best choice for high-temp DA. Works without oxygen.[1][2] |
| Copper (II) Salts | Radical Terminator | >100°C | High | Can contaminate product; difficult to remove traces.[1][2] |
| TBC (tert-Butylcatechol) | Radical Scavenger | <60°C | Poor | Too volatile; mostly used for storage of butadiene.[1][2] |
Alternative Route: The "Safe-Fail" Strategy
If polymerization persists despite inhibition, switch to the Carboxylic Acid Intermediate route. This separates the sensitive amide functionality from the high-heat step.[1]
-
Step 1: Diels-Alder of Acrylic Acid + 1,3-Butadiene
3-Cyclohexene-1-carboxylic acid.[1][2] -
Step 2: Convert Acid to Amide.
Figure 2: The "Acid Route" bypasses the thermal instability of acrylamide.
References
-
Organic Syntheses , Coll.[1][2] Vol. 4, p.234 (1963); Vol. 30, p.27 (1950).[1][2] Synthesis of 3-Cyclohexene-1-carboxylic acid (Analogous Protocol).Link[2]
-
National Institutes of Health (PubChem) . 3-Cyclohexene-1-carboxamide Compound Summary.[1][2]Link[2]
-
Hooper, A. R., & Burns, A. S. (2022).[1][2][7] Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides.[1][2][7][8] ACS Medicinal Chemistry Letters.[1][2][7] (Discusses thermal stability of acrylamide adducts). Link
-
Google Patents , US3397232A.[1][2] Method of inhibiting polymerization of acrylamide.[1][2][5][9] (Foundational data on acrylamide inhibitors). Link
Sources
- 1. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclohexene-1-carboxamide | C7H11NO | CID 301015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of the Diels–Alder reaction as a cross-linking mechanism for degradable poly(ethylene glycol) based hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. US3397232A - Method of inhibiting polymerization of acrylamide - Google Patents [patents.google.com]
- 6. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Hydrogenation of Cyclohex-3-ene-1-carboxamide
Welcome to the technical support center for the selective hydrogenation of Cyclohex-3-ene-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, protocol optimization, and troubleshooting. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, ensuring your success in synthesizing the target molecule, Cyclohexane-1-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of this compound?
The principal challenge is achieving selective hydrogenation of the carbon-carbon double bond (C=C) within the cyclohexene ring without reducing the carboxamide functional group (-CONH₂). Amides are generally robust functional groups, but under forcing conditions (high temperature, high pressure, or highly active catalysts), they can be reduced to amines.[1][2] Therefore, the key is to select a catalyst and reaction conditions that are active enough for the alkene but sufficiently mild to preserve the amide.
Q2: What is the recommended starting point for catalyst selection?
For the selective hydrogenation of an alkene in the presence of an amide, Palladium on carbon (Pd/C) is the most common and highly recommended starting catalyst.[3][4]
-
Rationale: Palladium is exceptionally efficient at activating molecular hydrogen and catalyzing the reduction of C=C double bonds. The reaction can typically be run under mild conditions (room temperature to moderate heat, low hydrogen pressure), which are not severe enough to initiate the more difficult reduction of the amide group.[5]
Q3: What are the main differences between heterogeneous and homogeneous catalysts for this reaction?
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst suspended in a liquid solution (e.g., Pd/C in ethanol).[6][7][8] They are favored for this application due to their ease of separation from the reaction mixture (simple filtration), reusability, and generally lower cost for scale-up.[9] Common examples include Pd/C, Platinum dioxide (PtO₂, Adams' catalyst), and Raney Nickel.[8][10]
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, existing in the same phase as the reactants (e.g., Wilkinson's catalyst).[4][11] While they can offer high selectivity and activity under very mild conditions, their removal from the product can be complex and costly, often requiring chromatographic separation. For this specific substrate, a heterogeneous approach is almost always more practical.
Q4: How does the fundamental mechanism of hydrogenation guide catalyst choice?
The widely accepted Horiuti-Polanyi mechanism for heterogeneous catalysis involves several key steps.[12] Understanding this provides insight into why reaction conditions are critical.
-
Adsorption: Both molecular hydrogen (H₂) and the alkene (this compound) adsorb onto the surface of the metal catalyst.[6][7] The catalyst's surface provides active sites where this can occur.
-
H-H Bond Cleavage: The H-H bond breaks, and the hydrogen atoms bind to the metal surface.[7]
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond. This addition occurs on the same face of the double bond, a process known as syn-addition.[10]
-
Desorption: The final saturated product, Cyclohexane-1-carboxamide, has a weaker affinity for the catalyst surface and is released back into the solution.[6]
The amide group has a much lower affinity for the catalyst surface under mild conditions and is kinetically slower to reduce, which is the basis for achieving selectivity.
Catalyst Selection & Performance Overview
The choice of catalyst directly impacts reaction rate, selectivity, and the required operating conditions. The following table summarizes the primary candidates for this transformation.
| Catalyst | Typical Loading (w/w) | Pressure (psi) | Temperature (°C) | Advantages | Disadvantages |
| 5-10% Pd/C | 1-10 mol% | 15 - 60 psi (or H₂ balloon) | 25 - 60 °C | High selectivity for C=C , mild conditions, easy workup.[3][5] | Can be pyrophoric; may be poisoned by sulfur or strong amines.[9] |
| PtO₂ (Adams') | 1-5 mol% | 15 - 60 psi | 25 - 50 °C | Highly active , often faster than Pd/C. | Less selective; may cause over-reduction or amide reduction at higher T/P. |
| Raney® Ni | 5-20 w/w% | 500 - 1500 psi | 50 - 150 °C | Cost-effective for large scale. | Requires higher T/P; lower selectivity; pyrophoric.[9] |
| Rh/C or Rh/Al₂O₃ | 1-5 mol% | 50 - 500 psi | 25 - 80 °C | Effective for C=C and aromatic rings. | Overkill for this reaction; may be less selective than Pd. |
Catalyst Selection Decision Workflow
This diagram helps guide the initial selection process based on experimental priorities.
Caption: Decision tree for initial catalyst selection.
Troubleshooting Guide
Even with the right catalyst, issues can arise. This section addresses common problems in a Q&A format.
Problem: Low or No Conversion
Q: I've set up the reaction with Pd/C, but after several hours, I see mostly starting material. What should I check first?
-
Check the Hydrogen Supply: Ensure there is a positive hydrogen pressure and that the system is not leaking. For balloon hydrogenation, ensure the balloon remains inflated.
-
Catalyst Activity: The catalyst may be inactive. Catalysts have a shelf life and can be deactivated by improper storage or exposure to air. Try using a fresh bottle of catalyst.[13]
-
Mass Transfer Limitations: Hydrogen is a gas, and the substrate is in a liquid. The reaction only occurs on the catalyst surface. Ensure vigorous stirring or shaking to maximize the gas-liquid-solid interface.[13]
-
Solvent Purity: Ensure you are using a dry, high-purity solvent. Some impurities can act as catalyst poisons. It is good practice to sparge the solvent with nitrogen or argon for at least 15 minutes before adding the catalyst.[14]
Q: I've confirmed my setup is correct and used a fresh catalyst, but the reaction is still stalled. Could something be poisoning the catalyst?
Yes, catalyst poisoning is a very common issue.[9]
-
Common Poisons:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are potent poisons for palladium and platinum catalysts.
-
Strongly Coordinating Species: Some nitrogen-containing compounds, heavy metal ions, and phosphines can bind irreversibly to the catalyst's active sites.
-
Halides: While less severe, high concentrations of halide ions can inhibit the reaction.
-
-
Troubleshooting Steps:
-
Purify the Substrate: Recrystallize or chromatograph your this compound to remove trace impurities.
-
Filter and Add Fresh Catalyst: If you suspect an impurity was introduced, you can sometimes filter the reaction mixture through celite to remove the poisoned catalyst and then add a fresh charge of new catalyst to the filtrate.[14]
-
Problem: Poor Selectivity (Amide Reduction)
Q: My reaction is working, but I'm observing the formation of Cyclohexylmethanamine, indicating my amide is being reduced. How can I prevent this?
This indicates your reaction conditions are too harsh. Amide reduction requires more forcing conditions than alkene hydrogenation.[1][2]
-
Immediate Actions:
-
Reduce Temperature and Pressure: Immediately lower the reaction temperature to room temperature and decrease the hydrogen pressure (e.g., to 1 atm/balloon pressure).
-
Change Catalyst: If you are using a highly active catalyst like PtO₂ or Raney Ni, switch to 5% or 10% Pd/C, which is generally less prone to over-reduction.
-
Limit Reaction Time: Monitor the reaction closely by TLC or GC/MS and stop it as soon as the starting material is consumed to prevent the slower reduction of the product's amide group.
-
Troubleshooting Workflow Diagram
This workflow provides a systematic approach to diagnosing and solving common hydrogenation problems.
Caption: A systematic workflow for troubleshooting.
Standard Experimental Protocols
Protocol 1: Balloon Hydrogenation with Pd/C (Lab Scale)
This protocol is suitable for small-scale reactions (10-500 mg).
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol (ACS grade or higher)
-
Two-neck round-bottom flask
-
Magnetic stir bar
-
Septa
-
Hydrogen balloon
-
Vacuum/Nitrogen line
Procedure:
-
Setup: Place the this compound (1.0 eq) and a magnetic stir bar in the round-bottom flask. Add solvent (e.g., Ethanol, ~0.1 M concentration).
-
Inerting: Seal the flask with septa. Evacuate the flask under vacuum for 1-2 minutes and then backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of nitrogen, quickly add the 10% Pd/C catalyst (5-10 mol%). The mixture will turn black.
-
Hydrogenation: Evacuate the flask one last time and then backfill with hydrogen from the balloon. Place a needle connected to the balloon through the septum to maintain a positive pressure.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The black catalyst should be well suspended.
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC/MS analysis. The reaction is typically complete within 2-12 hours.
-
Workup: Once complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude Cyclohexane-1-carboxamide, which can be purified further if necessary.
Protocol 2: Transfer Hydrogenation (Alternative Method)
Transfer hydrogenation is an alternative that avoids the use of pressurized hydrogen gas, making it potentially safer for some lab environments.[15] It uses a hydrogen donor molecule instead.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Isopropanol (serves as both solvent and hydrogen source)[15][16]
-
Round-bottom flask with reflux condenser
Procedure:
-
To a flask, add this compound (1.0 eq), 10% Pd/C (10 mol%), and isopropanol.
-
Stir vigorously and monitor the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter through Celite® to remove the catalyst and concentrate the filtrate to obtain the product.
References
- Gonzo, E. E., & Boudart, M. (1978). Catalytic Hydrogenation of Cyclohexene.
- ResearchGate. (n.d.). (a) Cyclohexene hydrogenation curves, (b)
- Chemistry LibreTexts. (2023).
- Journal of the American Chemical Society. (n.d.).
- RSC Publishing. (n.d.). Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions.
- ACS Publications. (n.d.). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development.
- Chemistry LibreTexts. (2021).
- Ozawa, J. (2014). Catalytic Hydrogenation of Amides.
- The Organic Chemistry Tutor. (2016).
- Boulanger, B. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- ChemRxiv. (n.d.). Site-selective copper(I)
- Glasp. (2016).
- Catalytic Technology for Selective Hydrogenation of Benzene to Cyclohexene. (n.d.). Book.
- Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource.
- Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry.
- ACG Publications. (2020). Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides.
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
- Chemistry LibreTexts. (2023).
- RSC Publishing. (n.d.). Selectivity to cyclohexene in the gas-phase hydrogenation of benzene over ruthenium. Faraday Discussions of the Chemical Society.
- ResearchGate. (1990).
- RSC Publishing. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews.
- ACS Catalysis. (n.d.).
- ResearchGate. (2025). Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides.
- ACS Publications. (2013). Heterogeneous Catalysis: The Horiuti–Polanyi Mechanism and Alkene Hydrogenation.
- ResearchGate. (2025).
- Curly Arrow. (2010).
- Wordpress. (n.d.).
- Wikipedia. (n.d.). Amide reduction.
- RSC Publishing. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes.
- MDPI. (2024).
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Amide reduction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ing.unsa.edu.ar [ing.unsa.edu.ar]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. glasp.co [glasp.co]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vivo Validation of "Cyclohex-3-ene-1-carboxamide" Derivatives
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of novel "Cyclohex-3-ene-1-carboxamide" derivatives. As researchers, scientists, and drug development professionals, our goal extends beyond mere synthesis; we must rigorously assess the physiological relevance and therapeutic efficacy of our lead candidates in living systems. This document is structured to provide not just protocols, but the strategic thinking behind designing and executing a robust in vivo validation campaign, ensuring scientific integrity and a clear path toward clinical translation.
We will explore this topic through the lens of two prominent and diverse therapeutic areas where "this compound" derivatives have shown promise: Oncology and Neurodegenerative Diseases . This comparative approach will highlight how the core chemical scaffold can be leveraged against different pathologies and how the in vivo validation strategies must be tailored accordingly.
Part 1: The Therapeutic Landscape of this compound Derivatives
The "this compound" scaffold is a versatile starting point for the synthesis of a wide array of bioactive small molecules. Its derivatives have been investigated for a multitude of therapeutic applications, including but not limited to:
-
Oncology: Certain derivatives, such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA), have been studied for their anti-cancer and immune-modulating properties.[1][2] These compounds can act as agonists of the STimulator of INterferon Genes (STING) pathway, leading to enhanced anti-tumor immunity.[1][2] Other derivatives have been designed as Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) inhibitors, targeting cancer cell metabolism and autophagy.[3]
-
Neurodegenerative Diseases: The scaffold has been utilized in the development of inhibitors for enzymes implicated in neurodegeneration, such as β-secretase (BACE1) in Alzheimer's disease and Histone Deacetylases (HDACs) which are involved in various neurological disorders.[4][5]
-
Other Indications: Research has also explored derivatives for their anti-inflammatory and anti-parasitic properties.
This guide will focus on oncology and neurodegenerative diseases to illustrate the breadth of validation methodologies required for this promising class of compounds.
Part 2: In Vivo Validation in Oncology: A Comparative Approach
The validation of a potential anti-cancer agent requires a multi-faceted approach that assesses not only its direct impact on tumor growth but also its interaction with the tumor microenvironment and the host immune system.
Scenario 1: A STING Agonist Derivative (e.g., a DMXAA analog)
Mechanistic Rationale: STING agonists trigger the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as T cells and natural killer (NK) cells, which can then attack and eliminate cancer cells.[2][6] DMXAA, a well-studied murine STING agonist, has also been shown to have direct anti-vascular effects within tumors.[7][8]
Experimental Workflow for In Vivo Validation:
Caption: Workflow for in vivo validation of a STING agonist.
Detailed Protocol: Syngeneic Tumor Model Study
-
Animal Model Selection: Utilize immunocompetent mice (e.g., BALB/c) to enable the study of the immune response. The choice of cell line is critical; a syngeneic model like CT26 colon carcinoma is suitable as it is known to respond to STING agonists.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups. Administer the "this compound" derivative at a predetermined dose and schedule (e.g., intratumorally or intraperitoneally).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue monitoring tumor volume throughout the study.
-
Survival: Monitor a separate cohort of animals for survival endpoints.
-
-
Pharmacodynamic Endpoints (at peak drug effect):
-
Immunophenotyping: Harvest tumors and spleens and prepare single-cell suspensions. Use flow cytometry to analyze the infiltration of immune cells (e.g., CD8+ T cells, NK cells, M1/M2 macrophages).[6]
-
Cytokine Analysis: Collect blood for serum cytokine analysis (e.g., IFN-β, TNF-α) using ELISA or multiplex assays.[6]
-
Histopathology: Fix tumors in formalin for immunohistochemical analysis of immune cell infiltration and markers of apoptosis (e.g., cleaved caspase-3).
-
Scenario 2: A PI5P4K Inhibitor Derivative
Mechanistic Rationale: PI5P4K enzymes are involved in cellular metabolism and autophagy, processes that are often hijacked by cancer cells to sustain their rapid growth and survival under stress.[3][9] Inhibition of PI5P4K can disrupt these processes, leading to cancer cell death.
Comparative In Vivo Validation Strategy: The focus here shifts from immune modulation to direct effects on tumor cell metabolism and survival.
Data Presentation: Comparative Efficacy of this compound Derivatives
| Compound | Target | Animal Model | Dose & Route | Tumor Growth Inhibition (%) | Key Pharmacodynamic Effect |
| Derivative A | STING Agonist | CT26 Syngeneic | 25 mg/kg, i.t. | 75% | Increased CD8+ T cell infiltration |
| Derivative B | PI5P4K Inhibitor | A549 Xenograft | 50 mg/kg, p.o. | 60% | Induction of autophagy markers (LC3-II) |
| Alternative: DMXAA | STING Agonist | CT26 Syngeneic | 25 mg/kg, i.t. | 80% | Tumor vascular disruption and immune infiltration[2] |
| Alternative: THZ-P1-2 | pan-PI5P4K Inhibitor | AML/ALL cell lines | In vitro data | N/A | Causes autophagosome clearance defects[3] |
Part 3: In Vivo Validation in Neurodegenerative Diseases: A Comparative Approach
Validating a therapeutic for a neurodegenerative disease like Alzheimer's presents a different set of challenges, focusing on crossing the blood-brain barrier, target engagement in the central nervous system, and assessing cognitive and neuropathological outcomes.
Scenario 1: A BACE1 Inhibitor Derivative
Mechanistic Rationale: BACE1 is a key enzyme in the amyloid cascade hypothesis, responsible for the initial cleavage of the amyloid precursor protein (APP) that leads to the production of the amyloid-beta (Aβ) peptide, a major component of the amyloid plaques found in the brains of Alzheimer's patients.[10][11] Inhibition of BACE1 is expected to reduce Aβ production and slow disease progression.[5][12]
Signaling Pathway: The Amyloid Cascade Hypothesis
Caption: The role of BACE1 in the amyloid cascade hypothesis.
Experimental Workflow for In Vivo Validation:
-
Animal Model Selection: Utilize a transgenic mouse model of Alzheimer's disease that overexpresses human APP with familial mutations, leading to age-dependent Aβ plaque formation and cognitive deficits (e.g., 5XFAD or APP/PS1 mice).[13][14]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Study:
-
Administer a single dose of the "this compound" derivative to wild-type mice.
-
Collect plasma and brain tissue at multiple time points to determine the compound's ability to cross the blood-brain barrier and its half-life.
-
Measure Aβ levels in the brain to establish a relationship between drug concentration and target engagement.
-
-
Chronic Efficacy Study:
-
Treat aged transgenic mice with the derivative or vehicle for an extended period (e.g., 3-6 months).
-
Behavioral Testing: Assess cognitive function using tests like the Morris water maze or Y-maze to evaluate spatial learning and memory.
-
Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Measure Aβ40 and Aβ42 levels using ELISA.
-
Histopathological Analysis: Perform immunohistochemistry to quantify amyloid plaque burden and assess neuroinflammation (e.g., microgliosis and astrocytosis).
-
Scenario 2: An HDAC Inhibitor Derivative
Mechanistic Rationale: HDAC inhibitors can modulate gene expression to promote neuroprotective pathways, reduce neuroinflammation, and improve synaptic plasticity.[15][16] In the context of neurodegenerative diseases, they offer a broader, potentially disease-modifying approach beyond targeting a single pathogenic protein.
Comparative In Vivo Validation Strategy: While the animal models and behavioral endpoints may be similar to those used for BACE1 inhibitors, the pharmacodynamic markers will differ. Instead of measuring Aβ, the focus will be on assessing changes in histone acetylation and the expression of neuroprotective genes in the brain.
Data Presentation: Comparative Efficacy of this compound Derivatives in an AD Mouse Model
| Compound | Target | Animal Model | Treatment Duration | Cognitive Improvement (Morris Water Maze) | Key Neuropathological Finding |
| Derivative C | BACE1 Inhibitor | 5XFAD | 3 months | Significant reduction in escape latency | 40% reduction in amyloid plaque burden |
| Derivative D | HDAC Inhibitor | APP/PS1 | 4 months | Improved performance in probe trial | Increased histone H3 acetylation in the hippocampus |
| Alternative: BACE1 Inhibitor 89 | BACE1 Inhibitor | Rat | Single dose | N/A | Significant reduction in CSF Aβ40 and Aβ42[5] |
| Alternative: RGFP966 | HDAC3 Inhibitor | CNS injury models | N/A | N/A | Reduces neuroinflammation[15] |
Part 4: Trustworthiness and Self-Validation in Experimental Design
The credibility of in vivo validation studies hinges on rigorous experimental design and the inclusion of appropriate controls.
-
Causality in Experimental Choices: The selection of animal models, dosing regimens, and endpoints must be directly linked to the hypothesized mechanism of action of the "this compound" derivative. For instance, a STING agonist must be tested in an immunocompetent animal model to observe its immune-mediated effects.
-
Self-Validating Systems: Each experiment should include internal controls that validate the findings. For example, in a BACE1 inhibitor study, a positive control compound with known efficacy should be included to confirm the responsiveness of the animal model. Furthermore, demonstrating a clear dose-response relationship for the therapeutic effect and the pharmacodynamic markers strengthens the evidence of target engagement.
Part 5: Conclusion and Future Directions
The "this compound" scaffold represents a promising platform for the development of novel therapeutics for a range of diseases. This guide has provided a comparative framework for the in vivo validation of derivatives targeting oncology and neurodegenerative diseases. By carefully selecting relevant animal models, defining clear and mechanistically-linked endpoints, and adhering to rigorous experimental design, researchers can effectively assess the therapeutic potential of these compounds and advance the most promising candidates toward clinical development. Future work should focus on exploring the full therapeutic breadth of this versatile chemical class and developing derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
-
5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model - Frontiers. (n.d.). Retrieved January 31, 2026, from [Link]
-
Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
-
The antitumour activity of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in TNF receptor-1 knockout mice - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
The antitumour activity of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in TNF receptor-1 knockout mice - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Antivascular therapy of cancer: DMXAA - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Primary Tumor Suppression and Systemic Immune Activation of Macrophages through the Sting Pathway in Metastatic Skin Tumor - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
PI5P4K inhibitors: promising opportunities and challenges - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One - Research journals. (n.d.). Retrieved January 31, 2026, from [Link]
-
Animal models in the drug discovery pipeline for Alzheimer's disease - PMC. (n.d.). Retrieved January 31, 2026, from [Link]
-
In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs - PMC. (n.d.). Retrieved January 31, 2026, from [Link]
-
The Amyloid Cascade Hypothesis in Alzheimer's Disease: Should We Change Our Thinking? - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening - PMC. (n.d.). Retrieved January 31, 2026, from [Link]
-
PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
(PDF) The Amyloid Beta Cascade Hypothesis in Alzheimer's Disease - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Animal models of Alzheimer's disease: preclinical insights and challenges - ScienceOpen. (n.d.). Retrieved January 31, 2026, from [Link]
-
β-Secretase (BACE1) Inhibitors with High in Vivo Efficacy Suitable for Clinical Evaluation in Alzheimer's Disease | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
-
Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells | PNAS. (n.d.). Retrieved January 31, 2026, from [Link]
-
PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
PI5P4K inhibitors: promising opportunities and challenges - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Retrieved January 31, 2026, from [Link]
-
DMXAA activated STING signaling pathway and affected the intracellular... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches | ACS Omega. (n.d.). Retrieved January 31, 2026, from [Link]
-
Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
-
Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches - PMC. (n.d.). Retrieved January 31, 2026, from [Link]
-
Glioblastoma Drug Treatments and Animal Models | 2020, Volume 1 - Issue 3. (n.d.). Retrieved January 31, 2026, from [Link]
-
amyloid cascade hypothesis: an updated critical review | Brain - Oxford Academic. (n.d.). Retrieved January 31, 2026, from [Link]
-
PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series - YouTube. (n.d.). Retrieved January 31, 2026, from [Link]
-
PI5P4K inhibitors: promising opportunities and challenges - PubMed - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Preclinical Longitudinal In Vivo Biomarker Platform for Alzheimer's Disease Drug Discovery. (n.d.). Retrieved January 31, 2026, from [Link]
-
Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening. (n.d.). Retrieved January 31, 2026, from [Link]
-
BACE Inhibitor Clinical Trials for Alzheimer's Disease - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
HDAC inhibitors and neurodegeneration: At the edge between protection and damage - Mount Sinai Scholars Portal. (n.d.). Retrieved January 31, 2026, from [Link]
-
Alzheimer's: This common virus might be involved in the disease, new studies suggest. (n.d.). Retrieved January 31, 2026, from [Link]
-
PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
-
Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - Frontiers. (n.d.). Retrieved January 31, 2026, from [Link]
-
Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments - Frontiers. (n.d.). Retrieved January 31, 2026, from [Link]
-
BACE1 inhibitors: investigating the mechanisms of cognitive worsening - VJDementia. (n.d.). Retrieved January 31, 2026, from [Link]
-
β-Secretase1 biological markers for Alzheimer's disease: state-of-art of validation and qualification - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
The amyloid cascade hypothesis and Alzheimer's disease: A mathematical model. (n.d.). Retrieved January 31, 2026, from [Link]
Sources
- 1. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 3. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Primary Tumor Suppression and Systemic Immune Activation of Macrophages through the Sting Pathway in Metastatic Skin Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antitumour activity of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in TNF receptor-1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antivascular therapy of cancer: DMXAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Amyloid Cascade Hypothesis in Alzheimer’s Disease: Should We Change Our Thinking? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
Benchmarking the synthetic utility of "Cyclohex-3-ene-1-carboxamide" against similar building blocks
[1][2]
Executive Summary
In modern drug discovery, the transition from planar, aromatic scaffolds to three-dimensional, sp3-rich architectures ("Escaping Flatland") is critical for improving solubility and target specificity. This compound (C3EC) serves as a pivotal "chassis" molecule that bridges this gap.[1][2] Unlike its fully saturated analog (cyclohexanecarboxamide) or its aromatic counterpart (benzamide), C3EC offers a unique orthogonal reactivity profile : the alkene moiety allows for stereoselective functionalization, while the amide provides a stable handle for coupling or rearrangement.
This guide benchmarks C3EC against standard alternatives, providing experimental protocols for its synthesis and key divergent transformations.
Part 1: The Competitor Matrix
Objective benchmarking of C3EC against standard building blocks.
Table 1: Structural and Synthetic Utility Comparison
| Feature | This compound (C3EC) | Cyclohexanecarboxamide | Benzamide |
| Structure Type | Aliphatic, Mono-unsaturated | Aliphatic, Saturated | Aromatic, Planar |
| Fsp3 Character | High (flexible, 3D) | High (flexible, 3D) | Low (flat, rigid) |
| Alkene Handle | Yes (C3=C4) | No | No (Aromatic system) |
| Major Reactivity | Electrophilic Addition, Iodolactonization | Amide coupling only | SEAr (Subst.[1][2] Electrophilic Aromatic) |
| Stereocontrol | High (via conformational locking) | Low (flexible ring flipping) | N/A (Planar) |
| Metabolic Liability | Epoxidation (P450) | Hydroxylation | Hydroxylation/Phase II |
| Primary Utility | Divergent synthesis of bicyclic scaffolds | Simple linker | Pi-stacking motifs |
Key Insight: C3EC is superior when the goal is to generate complexity from simplicity .[2] While Benzamide is a "dead end" structurally (hard to functionalize the ring without harsh conditions), C3EC allows for the rapid construction of bicyclic lactones and amino-polyols.
Part 2: Synthesis & Scalability (The "Make" Phase)
Protocol for the atom-economical generation of C3EC.
The industrial standard for synthesizing C3EC is the Diels-Alder cycloaddition . While direct use of 1,3-butadiene gas is hazardous, the use of 3-sulfolene as a solid, in-situ butadiene precursor is the preferred laboratory method for safety and stoichiometry control.
Experimental Protocol: Diels-Alder Synthesis
Reaction: 3-Sulfolene (Butadiene precursor) + Acrylamide
-
Reagents: 3-Sulfolene (1.2 eq), Acrylamide (1.0 eq), Xylenes (Solvent), Hydroquinone (cat.[1][2] radical inhibitor).[1][2]
-
Setup: High-pressure tube or round-bottom flask with reflux condenser (gas trap required for SO
). -
Procedure:
-
Workup: Cool to RT. The product often precipitates or crystallizes directly upon cooling or addition of petroleum ether.
Visualization: Synthesis Workflow
Figure 1: The chelotropic extrusion of sulfur dioxide generates butadiene in situ, which immediately undergoes [4+2] cycloaddition with acrylamide.[1][2]
Part 3: Functionalization Benchmark (The "Modify" Phase)
Demonstrating the orthogonal utility of C3EC.
The true power of C3EC lies in its ability to undergo Iodolactonization . This reaction is impossible with Cyclohexanecarboxamide (no alkene) and Benzamide (aromatic stability).[1][2]
Experiment A: Stereoselective Iodolactonization
This transformation locks the conformation and installs three stereocenters in a single step.
-
Mechanism: The amide oxygen (acting as a nucleophile) attacks the iodonium intermediate formed at the C3-C4 double bond.
-
Protocol:
-
Data Benchmark:
Experiment B: Hofmann Rearrangement (Amide
Amine)
Converting the amide to an amine retains the alkene, providing access to 3-cyclohexen-1-amine , a precursor for Oseltamivir-like scaffolds.[1]
-
Protocol:
-
C3EC treated with NaOBr (generated from NaOH + Br
) at 0°C. -
Heat to 70°C for 1 hour.
-
Yield: 70-80% .
-
-
Note: The double bond survives these conditions, unlike oxidative protocols (e.g., KMnO
) which would cleave it.
Visualization: Divergent Reactivity
Figure 2: Divergent synthetic pathways demonstrating the versatility of C3EC.[1][2] The alkene and amide groups can be manipulated independently.
Part 4: Scientific Integrity & References[1][2][6][7]
Causality & Logic: The selection of C3EC over benzamide is justified by the Fsp3 metric, which correlates with higher clinical success rates in drug candidates by improving solubility and allowing for specific 3D binding interactions. The protocols selected (Diels-Alder via Sulfolene) prioritize safety by avoiding gaseous butadiene handling, a critical consideration for scale-up.[1][2]
References:
-
Synthesis of Cyclohexene Derivatives via Diels-Alder:
-
Iodolactonization Mechanisms:
-
Unusual Rearrangements & Bicyclic Lactones:
-
Hofmann Rearrangement Specifics:
-
Compound Properties (C3EC):
Sources
- 1. Cyclohexanecarboxamide | C7H13NO | CID 14283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclohexene-1-carboxamide | C7H11NO | CID 301015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unusual Rearrangements in this compound Derivatives: Pathway to Bicyclic Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of biological assays involving "Cyclohex-3-ene-1-carboxamide" derivatives
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of Cyclohex-3-ene-1-carboxamide Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Reproducibility Imperative for a Promising Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of enzymes like glycosidases and carbonic anhydrases, as well as activity against parasites such as Cryptosporidium.[1][2][3][4] As these compounds progress through the drug discovery pipeline, the reproducibility of the biological assays used to characterize them becomes paramount. This guide provides a framework for designing and executing robust and reliable assays for this chemical series, ensuring that the data generated is both accurate and transferable between laboratories.
At its core, a reproducible assay is a self-validating system. This means that built-in controls and meticulous attention to experimental detail provide confidence in the results. This guide will delve into the practical aspects of achieving this, from selecting the appropriate assay format to implementing rigorous quality control measures.
Choosing the Right Assay: A Comparative Analysis
The initial step in developing a reproducible assay is selecting the most appropriate platform. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay will fundamentally influence the type of data generated and the potential sources of variability.
| Assay Type | Description | Pros | Cons | Best Suited For |
| Biochemical Assays | Involve purified proteins or cell lysates to measure direct interaction with the target.[5] | - Mechanistically defined- High throughput- Lower variability from cellular context | - Lacks physiological relevance- May miss compounds requiring metabolic activation | - Primary screening for target engagement- Structure-Activity Relationship (SAR) studies |
| Cell-Based Assays | Utilize living cells to measure the biological response to a compound.[5] | - More physiologically relevant- Captures effects on signaling pathways- Can identify compounds with novel mechanisms | - Higher inherent variability- Susceptible to off-target effects- More complex optimization | - Secondary screening for functional activity- Assessing cellular toxicity and permeability |
For this compound derivatives, a dual-pronged approach is often optimal. Initial hit identification and SAR exploration can be efficiently performed using biochemical assays, followed by validation and deeper mechanistic studies in well-characterized cell-based systems.
Workflow for Robust Assay Development
A systematic approach to assay development is crucial for ensuring reproducibility. The following workflow outlines the key stages:
Caption: A simplified GPCR signaling pathway.
Conclusion
Ensuring the reproducibility of biological assays for this compound derivatives is not merely a matter of good scientific practice; it is a prerequisite for successful drug discovery. By carefully selecting assay formats, meticulously optimizing and validating protocols, and implementing rigorous quality control, researchers can generate high-quality, reliable data that will accelerate the development of this promising class of molecules into novel therapeutics.
References
Sources
Peer-reviewed validation of "Cyclohex-3-ene-1-carboxamide" synthesis and applications
[1]
Executive Summary
Cyclohex-3-ene-1-carboxamide (CAS: 4771-81-7) represents a critical chiral scaffold in modern organic synthesis. Structurally, it is the Diels-Alder adduct of 1,3-butadiene and acrylamide. Its utility extends beyond simple cycloalkane chemistry; it serves as a primary divergence point for the synthesis of
This guide objectively compares synthetic methodologies, provides a validated "Gold Standard" protocol, and analyzes its downstream pharmaceutical applications.
Part 1: Synthesis Landscapes (Comparative Analysis)
The synthesis of this compound is classically achieved via a [4+2] cycloaddition. However, the choice of catalyst and conditions drastically alters the yield, stereoselectivity (endo/exo ratio), and atom economy.
Methodological Comparison
| Feature | Method A: Thermal (Classic) | Method B: Lewis Acid Catalyzed (Recommended) | Method C: Microwave/Green |
| Reagents | 1,3-Butadiene, Acrylamide, Toluene | AlCl | Ionic Liquids or Aqueous Micelles |
| Conditions | Sealed tube, 120–140°C, 12–24h | 0°C to RT, 2–4h | MW Irradiation, 60°C, <1h |
| Yield | 60–75% | 92–96% | 85–90% |
| Selectivity | Low Endo/Exo selectivity | High Endo selectivity (>95:5) | Moderate |
| Drawbacks | Polymerization of diene; harsh conditions | Moisture sensitive; requires workup | Scale-up limitations |
| Atom Economy | 100% (Theoretical) | <95% (Catalyst waste) | High |
Critical Insight: The Lewis Acid Advantage
While thermal methods are atom-economical, they suffer from reversibility (retro-Diels-Alder) at high temperatures. The use of Lewis Acids (LAs) like AlCl
-
LUMO Lowering: Coordination of the LA to the acrylamide carbonyl oxygen lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy gap with the diene's HOMO.
-
Pauli Repulsion Reduction: Recent quantum chemical analyses suggest LAs accelerate the reaction by reducing the destabilizing Pauli repulsion between the reactants' filled
-orbitals, effectively "squeezing" the transition state [1].
Part 2: The "Gold Standard" Protocol
Method: AlCl
Reagents & Equipment[2]
-
Diene: 1,3-Butadiene (condensed gas) or 3-Sulfolene (masked equivalent, requires thermal cracking). Note: Direct butadiene gas is preferred for this catalytic route.
-
Dienophile: Acrylamide (Solid, >99% purity).
-
Catalyst: Aluminum Chloride (AlCl
), anhydrous. -
Solvent: Dichloromethane (DCM), anhydrous.
-
Equipment: 3-neck round bottom flask, dry ice/acetone bath, inert gas (N
or Ar) manifold.
Step-by-Step Methodology
-
Catalyst Activation (0°C):
-
Flame-dry the glassware under N
flow. -
Charge the flask with anhydrous DCM (10 mL/g of acrylamide).
-
Add AlCl
(0.1 - 0.2 equiv) rapidly to avoid moisture uptake. Stir until a suspension forms. -
Why: Moisture deactivates AlCl
into HCl, which can polymerize the diene.
-
-
Dienophile Complexation:
-
Add Acrylamide (1.0 equiv) in portions. Stir for 15 mins at 0°C.
-
Observation: The solution may darken slightly as the Lewis Acid coordinates to the amide oxygen.
-
-
Diene Addition (-78°C to RT):
-
Cool the mixture to -78°C (Dry ice/acetone).
-
Condense 1,3-Butadiene (1.2 - 1.5 equiv) into a pre-cooled graduated cylinder and transfer via cannula to the reaction flask.
-
Safety: Butadiene is a flammable gas. Ensure efficient condensing.
-
Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.
-
-
Quenching & Workup:
-
Pour the reaction mixture carefully into ice-cold 1M HCl (to break the Al-complex).
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with sat. NaHCO
and Brine. -
Dry over MgSO
and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (SiO
, EtOAc/Hexane gradient). -
Target Product: White crystalline solid (mp: ~152°C).
-
Mechanistic Visualization
Part 3: Applications & Performance Data
The value of this compound lies in its functional versatility. It is rarely the end-product; rather, it is a "divergent intermediate."
Hofmann Rearrangement (Synthesis of Amines)
The conversion of the carboxamide to cyclohex-3-en-1-amine is a pivotal transformation in drug development. This amine is a bioisostere for saturated cyclohexylamines but possesses a handle (the alkene) for further functionalization.
-
Reagents: Br
/NaOH or PIDA (Phenyliodine diacetate). -
Performance: Yields of 80-90% are typical.
-
Utility: The resulting amine is a precursor to oseltamivir-like neuraminidase inhibitors.
Halolactonization (Bicyclic Systems)
Reaction with bromine or iodine leads to bicyclic lactones (e.g., 6-bromo-7-oxabicyclo[3.2.1]octan-2-one).
-
Mechanism: Electrophilic attack on the alkene followed by intramolecular trapping by the amide oxygen (or hydrolyzed acid).
-
Significance: These bicyclic lactones are heavily researched as scaffolds for glycosidase inhibitors (anti-diabetic agents) [2].
Application Workflow Diagram
References
-
Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2020).[1] "How Lewis Acids Catalyze Diels–Alder Reactions." Angewandte Chemie International Edition, 59(15), 6201–6206. Link
-
Gundogdu, O., et al. (2024).[2] "Unusual Rearrangements in this compound Derivatives: Pathway to Bicyclic Lactones." ACS Omega, 9(21), 22970–22978.[2] Link
-
Patil, D. D., et al. (2015).[3] "Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol." AASCIT Journal of Chemistry, 2(3), 61-66.[3]
-
ChemicalBook. (2023). "this compound Properties and Suppliers." Link
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
